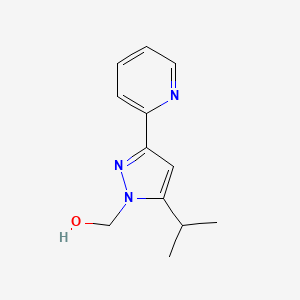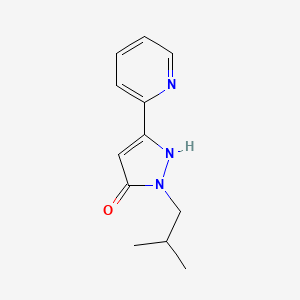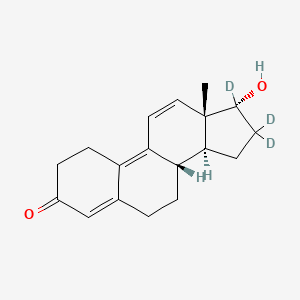![molecular formula C32H34N2O B13428618 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine CAS No. 216581-11-2](/img/structure/B13428618.png)
1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine is a compound belonging to the piperazine class It is characterized by the presence of two diphenylmethoxy groups attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine typically involves the reaction of piperazine with diphenylmethanol derivatives. One common method involves the alkylation of piperazine with 2-(diphenylmethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of disorders related to dopamine dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine involves its role as a dopamine uptake inhibitor. It blocks the transport of dopamine into axon terminals or storage vesicles within terminals, thereby increasing the concentration of dopamine in the synaptic cleft . This action is mediated through its interaction with the dopamine transporter (DAT), which is a key molecular target.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: A stimulant of the piperidine class that acts as a potent and selective dopamine reuptake inhibitor.
Vanoxerine: Another dopamine reuptake inhibitor with a similar structure but different pharmacological properties.
GBR-12,935: A piperazine derivative with dopamine uptake inhibitory effects.
Uniqueness: 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its dual diphenylmethoxy groups contribute to its high affinity for the dopamine transporter, making it a valuable compound for research in neuropharmacology.
Eigenschaften
CAS-Nummer |
216581-11-2 |
|---|---|
Molekularformel |
C32H34N2O |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
1-benzhydryl-4-(2-benzhydryloxyethyl)piperazine |
InChI |
InChI=1S/C32H34N2O/c1-5-13-27(14-6-1)31(28-15-7-2-8-16-28)34-23-21-33(22-24-34)25-26-35-32(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,31-32H,21-26H2 |
InChI-Schlüssel |
ILNMDPSRIFKAFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)


![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)

![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)

![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)




